5,8-Quinolinedione, 6-methoxy-2-(2-pyridinyl)-
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Overview
Description
6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 6-methoxyquinoline-5,8-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of 6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux in organic solvents.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline-5,8-dione: Lacks the pyridin-2-yl group, resulting in different chemical and biological properties.
2-(pyridin-2-yl)quinoline-5,8-dione: Lacks the methoxy group, which can influence its reactivity and interactions with biological targets.
6-methoxy-2-(pyridin-2-yl)quinoline: Lacks the dione functionality, affecting its chemical stability and reactivity.
Uniqueness
6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is unique due to the presence of both the methoxy and pyridin-2-yl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
60582-46-9 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-methoxy-2-pyridin-2-ylquinoline-5,8-dione |
InChI |
InChI=1S/C15H10N2O3/c1-20-13-8-12(18)14-9(15(13)19)5-6-11(17-14)10-4-2-3-7-16-10/h2-8H,1H3 |
InChI Key |
HSRDHUCUVNUZAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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